Computational IR Spectra Distinguish the (1,2,3/4,5) Stereoisomer from Lower Methylated Analogs
The (1,2,3/4,5) stereoisomer of 1,2,3,4,5-pentamethylcyclopentane possesses a unique computed IR spectral fingerprint derived from B3LYP/6-31G* calculations, which differs from cyclopentane, methylcyclopentane, and dimethylcyclopentane isomers [1]. This spectral signature can serve as a qualitative marker for identity verification when experimental reference data for the compound itself is unavailable.
| Evidence Dimension | IR Vibrational Frequencies (Computed) |
|---|---|
| Target Compound Data | Computational IR spectrum available from NIST (B3LYP/6-31G*). Numeric values in SD file. |
| Comparator Or Baseline | Cyclopentane, methylcyclopentane, and 1,cis-3-dimethylcyclopentane experimental spectra available for comparison. |
| Quantified Difference | Qualitative spectral differences expected due to complete methylation; no direct quantitative comparison table was located. |
| Conditions | Computed at B3LYP/6-31G* level using Gaussian 09, Revision C.01. |
Why This Matters
For analytical method development, a computationally validated IR spectrum provides a provisional identity reference when authentic experimental standards are not yet available.
- [1] NIST Chemistry WebBook. Structure for Cyclopentane, 1,2,3,4,5-pentamethyl-, (1,2,3/4,5)-. Computational method: B3LYP/6-31G*. View Source
